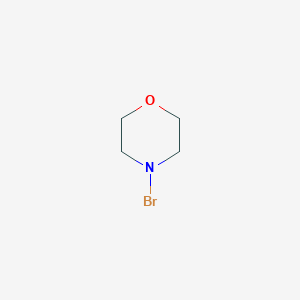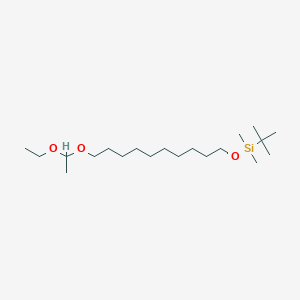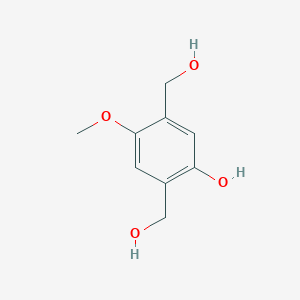![molecular formula C13H14O2 B14351187 2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 94632-73-2](/img/structure/B14351187.png)
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethoxybicyclo[441]undeca-1,3,5,7,9-pentaene is a bicyclic compound with a unique structure that includes two methoxy groups attached to the bicyclo[441]undeca-1,3,5,7,9-pentaene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methoxy Groups: The methoxy groups are introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different degrees of saturation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully saturated derivatives.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with molecular targets and pathways within biological systems. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The bicyclic structure provides rigidity and stability, which can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without methoxy groups.
2,7-Dihydroxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with hydroxyl groups instead of methoxy groups.
2,7-Dimethylbicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A compound with methyl groups instead of methoxy groups.
Uniqueness
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility in organic solvents and provide sites for further functionalization, making it a versatile compound for various applications.
Propiedades
Número CAS |
94632-73-2 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2,7-dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C13H14O2/c1-14-12-7-3-6-11-9-10(12)5-4-8-13(11)15-2/h3-8H,9H2,1-2H3 |
Clave InChI |
CCJHTIMTDUTUEE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CC(=CC=C1)C(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
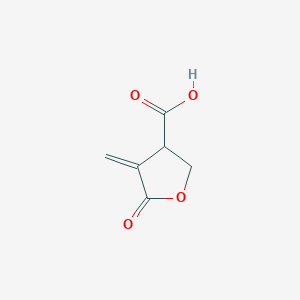
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)

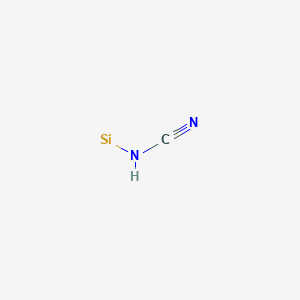
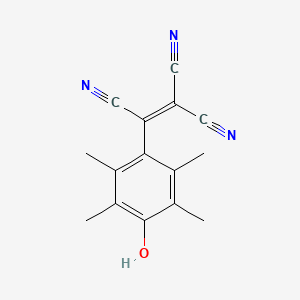
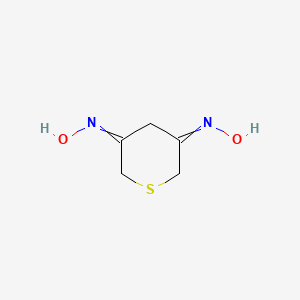
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
